3,3-Diphenyl-3H-phosphindole
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Overview
Description
3,3-Diphenyl-3H-phosphindole is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-3H-phosphindole typically involves the reaction of diphenylphosphine with an appropriate indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diphenylphosphine is coupled with an indole derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-3H-phosphindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphindoles, and reduced phosphine derivatives .
Scientific Research Applications
3,3-Diphenyl-3H-phosphindole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Industry: It is used in the synthesis of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-3H-phosphindole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-2,2’-binaphthol: Used as a ligand in asymmetric synthesis.
3,3-Diphenylindan-1,2-dione: Known for its reactivity with phosphonium ylides.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits photochromic properties.
Uniqueness
3,3-Diphenyl-3H-phosphindole is unique due to its combination of phosphorus and nitrogen within a heterocyclic framework, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
919766-03-3 |
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Molecular Formula |
C20H15P |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3,3-diphenylphosphindole |
InChI |
InChI=1S/C20H15P/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)15-21-19-14-8-7-13-18(19)20/h1-15H |
InChI Key |
YXWYUOUSKNIUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=PC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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